Heptamidine belongs to the class of compounds known as diamidines. These compounds are characterized by the presence of two amidine functional groups. Heptamidine is specifically a derivative of pentamidine, modified to enhance its biological activity and solubility. It has been studied primarily for its efficacy in reversing mis-splicing in myotonic dystrophy models and inhibiting the S100B protein associated with melanoma cell proliferation .
Heptamidine is synthesized through a series of chemical reactions that involve the modification of pentamidine. The synthesis typically starts with the formation of the amidine groups linked by a seven-carbon chain. Key steps in the synthesis include:
The precise conditions (temperature, solvent choice, reaction time) can vary based on the specific synthetic route employed .
The molecular structure of Heptamidine includes two amidine groups separated by a seven-carbon alkyl chain. This configuration allows for significant flexibility and spatial orientation, which is crucial for its interaction with biological targets.
Heptamidine undergoes several chemical reactions that are significant for its biological activity:
Heptamidine's mechanism of action involves multiple pathways:
Heptamidine exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in therapeutic applications .
Heptamidine has several promising applications in scientific research and medicine:
Heptamidine dimethanesulfonate (SBi4211 dimethanesulfonate) represents a structurally optimized inhibitor targeting the calcium-binding protein S100B, with significant implications for oncology and neuromuscular disease research. This pentamidine-derived compound exhibits enhanced binding affinity and mechanistic specificity toward S100B, a dimeric EF-hand protein overexpressed in malignancies like melanoma and implicated in pathological processes such as myotonic dystrophy (DM). S100B exerts its oncogenic function primarily through interaction with the tumor suppressor p53, leading to p53 degradation and inhibition of its transcriptional activity. Heptamidine disrupts this interaction by competitively occupying S100B's hydrophobic binding pockets, thereby restoring p53-mediated tumor suppression pathways [1] [2] [8].
The molecular architecture of the S100B-heptamidine complex has been elucidated through high-resolution X-ray crystallography (1.65 Å), revealing a stoichiometry of one heptamidine molecule per S100B monomer. This binding mode contrasts with pentamidine, which occupies two distinct sites per monomer. Heptamidine's extended hydrophobic linker (seven methylene units) enables simultaneous engagement with both the canonical pentamidine binding site (Site 1, near the p53 interaction interface) and a secondary site (Site 2) at the S100B dimer interface. Critical interactions include:
Table 1: Structural Features of S100B-Heptamidine Complex
Structural Element | Interaction Type | Key Residues | Functional Implication |
---|---|---|---|
Benzamidine Group (Site 1) | π-Stacking/Salt Bridges | Phe87, Phe88, Glu89 | Competes with p53 binding |
Heptyl Linker | Hydrophobic Embedding | Ile85, Leu86, Val99 | Spans Sites 1 and 2 |
Benzamidine Group (Site 2) | Hydrogen Bonding | Asn77, Gln78 | Disrupts dimer stability |
Calcium Coordination Sphere | Indirect Allosteric Modulation | Ca²⁺-binding loops | Abrogates Zn²⁺-enhanced S100B-p53 affinity |
These structural insights demonstrate how heptamidine’s design overcomes pentamidine’s limitations by exploiting S100B’s dimeric topology, resulting in cooperative binding that destabilizes the functional homodimer [2] [8].
Heptamidine binds S100B with a dissociation constant (Kd) of 6.9 μM, representing a significant affinity improvement over pentamidine (Kd > 10 μM for the primary site). Thermodynamic profiling via isothermal titration calorimetry (ITC) reveals the interaction is entropy-driven, dominated by hydrophobic effects and dehydration of the binding pocket. Key kinetic characteristics include:
Table 2: Kinetic and Thermodynamic Binding Parameters
Parameter | Heptamidine-S100B | Pentamidine-S100B (Site 1) | Implication |
---|---|---|---|
Kd (μM) | 6.9 ± 0.5 | 40 ± 5 | 5.8-fold affinity increase |
ΔG (kcal/mol) | -7.2 | -6.1 | Enhanced binding energy |
ΔH (kcal/mol) | +1.3 | -2.4 | Entropy-driven binding |
-TΔS (kcal/mol) | -8.5 | -3.7 | Hydrophobic effect dominance |
Selectivity (S100B/S100A) | >20:1 | <5:1 | Reduced off-target effects |
This kinetic profile underpins heptamidine’s cellular efficacy, where sub-micromolar concentrations disrupt S100B-p53 complexes in melanoma cells, contrasting with pentamidine’s requirement for multi-site saturation [1] [2] [4].
Heptamidine’s inhibition of S100B triggers cascading effects on oncogenic and neuromuscular signaling networks:
Table 3: Downstream Signaling Consequences of S100B Inhibition
Pathway | Key Effectors | Functional Outcome | Experimental Evidence |
---|---|---|---|
p53 Reactivation | ↑ p21, BAX, PUMA; ↓ MDM2 | G₁ cell cycle arrest, apoptosis | 80% caspase-3 activation in melanoma |
RNA Splicing Normalization | ↓ CUG foci; ↑ MBNL1 activity | Correction of IR/cTNT splicing | Exon 7a inclusion reduced to 6% in DM1 mice |
Metastatic Suppression | ↓ MMP2/9; ↑ TIMP1 | Inhibition of invasion/migration | 60% reduction in Matrigel invasion |
These multifaceted downstream effects validate S100B as a therapeutically targetable node and position heptamidine as a chemical probe for dissecting S100B’s pathophysiological roles [1] [2] [8].
Table 4: Compound Summary: Heptamidine Dimethanesulfonate
Property | Value |
---|---|
Systematic Name | 4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide dimethanesulfonate |
CAS Registry Number | 161374-55-6 |
Molecular Formula | C₂₃H₃₆N₄O₈S₂ |
Molecular Weight | 560.68 g/mol |
Purity | ≥98% (HPLC) |
Primary Target | S100B (Kd = 6.9 μM) |
Solubility (DMSO) | 100 mg/mL (178.35 mM) |
Biological Applications | Melanoma research, Myotonic dystrophy mechanism studies |
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